LogP and Lipophilicity: A Key Differentiator for Membrane Permeability and Biological Activity
2,6-Dibromo-4-fluoro-3-methylaniline exhibits a higher predicted LogP (octanol-water partition coefficient) compared to its des-methyl analog, indicating enhanced lipophilicity. This property is a critical factor influencing membrane permeability and bioavailability in both pharmaceutical and agrochemical candidates . The presence of the methyl group on the aniline ring increases its hydrophobic character, which can be advantageous for crossing biological membranes and interacting with hydrophobic target sites [1].
| Evidence Dimension | Predicted LogP (ACD/Labs Percepta Platform, version 14.00) |
|---|---|
| Target Compound Data | LogP: 4.06 |
| Comparator Or Baseline | 2,6-Dibromo-4-fluoroaniline (CAS 344-18-3): LogP: 3.60 |
| Quantified Difference | The target compound has a LogP value 0.46 units higher than the comparator. |
| Conditions | ACD/Labs Percepta Platform - PhysChem Module, version: 14.00 |
Why This Matters
For scientific selection, a higher LogP can be a key differentiator when designing molecules for improved membrane permeability, while for procurement, it confirms that this specific substitution pattern is essential for achieving desired bioavailability profiles in lead optimization.
- [1] Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (2025). Emory Libraries. Retrieved from https://search.libraries.emory.edu/ View Source
